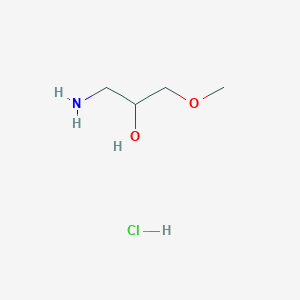
Chlorhydrate de 1-amino-3-méthoxypropan-2-ol
Vue d'ensemble
Description
1-Amino-3-methoxy-propan-2-ol hydrochloride (AMPOH) is a synthetic organic compound that is widely used in the laboratory and in industrial applications. It is a colorless, crystalline solid with a molecular weight of 203.6 g/mol and a melting point of 147 °C. AMPOH is a highly polar compound and has a wide range of uses in organic synthesis, as a reagent in organic reactions, and as a catalyst in the production of pharmaceuticals, agrochemicals, and other products.
Mécanisme D'action
1-Amino-3-methoxy-propan-2-ol hydrochloride acts as a proton donor in organic reactions, and is thought to act as a catalyst in the formation of a variety of chemical compounds. It is believed that 1-Amino-3-methoxy-propan-2-ol hydrochloride acts as a proton donor in the formation of peptides, nucleic acids, and carbohydrates, and that it also acts as a catalyst in the formation of other compounds, such as hormones.
Biochemical and Physiological Effects
1-Amino-3-methoxy-propan-2-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. In biochemistry, it has been shown to have an inhibitory effect on the activity of enzymes, and to be involved in the synthesis of peptides, nucleic acids, and carbohydrates. In physiology, 1-Amino-3-methoxy-propan-2-ol hydrochloride has been shown to affect the activity of hormones, and to be involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
1-Amino-3-methoxy-propan-2-ol hydrochloride is a widely used reagent in organic synthesis and has a variety of applications in the laboratory. It is relatively easy to synthesize and is relatively stable in aqueous solutions. However, it is highly polar and can react with other compounds, and it is also susceptible to hydrolysis.
Orientations Futures
Future research on 1-Amino-3-methoxy-propan-2-ol hydrochloride is likely to focus on its use as a reagent in organic synthesis, its role in the synthesis of other compounds, and its effects on biochemical and physiological processes. Additionally, research may focus on the development of new methods of synthesis, and the use of 1-Amino-3-methoxy-propan-2-ol hydrochloride in the production of pharmaceuticals, agrochemicals, and other products. Furthermore, research may focus on the development of new methods for the analysis and characterization of 1-Amino-3-methoxy-propan-2-ol hydrochloride, and on the development of new uses for 1-Amino-3-methoxy-propan-2-ol hydrochloride in the laboratory and in industrial applications.
Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
Chlorhydrate de 1-amino-3-méthoxypropan-2-ol: est utilisé comme élément constitutif dans la synthèse d'intermédiaires pharmaceutiques. Sa structure unique permet la création d'une variété de composés qui sont essentiels au développement de nouveaux médicaments. Le groupe amine du composé est particulièrement réactif, ce qui le rend approprié pour former des liaisons avec des acides carboxyliques et d'autres molécules organiques, ce qui constitue une étape fondamentale dans la conception de produits pharmaceutiques complexes .
Science des matériaux
La capacité du composé à subir de multiples réactions en fait un précurseur précieux en science des matériaux. Il peut être utilisé pour modifier des surfaces ou créer des polymères aux propriétés spécifiques. Par exemple, son incorporation dans les chaînes de polymères peut donner lieu à des matériaux présentant une flexibilité améliorée ou une meilleure résistance à la dégradation, ce qui est bénéfique pour le développement de nouveaux matériaux pour les dispositifs médicaux ou les biens durables .
Études biologiques
This compound: peut également jouer un rôle dans les études biologiques. Sa structure est similaire à celle de certaines molécules bioactives, ce qui signifie qu'il pourrait être utilisé pour imiter ou interférer avec les processus biologiques naturels. Cela peut être particulièrement utile dans l'étude des réactions catalysées par des enzymes ou dans le développement de nouveaux dosages biochimiques .
Chimie analytique
En chimie analytique, ce composé peut être utilisé comme étalon ou réactif dans les techniques chromatographiques. Ses propriétés bien définies permettent son utilisation pour calibrer des instruments ou comme composant dans la synthèse de molécules plus complexes pouvant être utilisées comme marqueurs ou sondes dans diverses méthodes analytiques .
Optimisation de la synthèse des médicaments
La recherche continue d'explorer les applications du This compound dans l'optimisation des voies de synthèse des médicaments. Sa polyvalence dans la formation de liaisons avec divers groupes fonctionnels en fait un candidat idéal pour le développement de voies de synthèse plus efficaces et rentables pour la production de médicaments.
Propriétés
IUPAC Name |
1-amino-3-methoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-7-3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMVAXGBYHTGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B1387579.png)


![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B1387583.png)
![1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387584.png)


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1387588.png)

![3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1387591.png)

